molecular formula C11H8O2 B3343037 Nemotin CAS No. 502-12-5

Nemotin

Cat. No.: B3343037
CAS No.: 502-12-5
M. Wt: 172.18 g/mol
InChI Key: FRTIRZDYHKNXHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of Nemotin involves several key steps. The stereogenic center at the lactone moiety is derived from L-glutamic acid, and the allene axis is constructed from the corresponding propargylic tosylate . The absolute configuration of this compound is established as (4S,5aS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of advanced organic synthesis techniques, including enantioselective catalysis and the use of chiral auxiliaries to ensure the correct stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Nemotin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Nemotin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Nemotin exerts its effects involves its interaction with bacterial cell membranes. This compound disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with membrane lipids and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its specific stereochemistry and its potent antibacterial activity. Unlike many other polyacetylenic compounds, this compound has a well-defined stereogenic center and an allene axis, which contribute to its biological activity .

Conclusion

This compound is a fascinating compound with significant potential in various fields of scientific research. Its unique chemical structure and potent antibacterial properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

InChI

InChI=1S/C11H8O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h1,5,7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTIRZDYHKNXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CC=C=CC1CCC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964529
Record name 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-12-5
Record name 2(3H)-Furanone, 5-(1,2-heptadiene-4,6-diynyl)dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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